1-(4-Allyloxypyridin-2-yl)-piperazine
Description
1-(4-Allyloxypyridin-2-yl)-piperazine (CAS: 2270911-06-1) is a piperazine derivative featuring a pyridine ring substituted with an allyloxy group at the 4-position and a piperazine moiety at the 2-position. Its molecular formula is $ \text{C}{12}\text{H}{17}\text{N}_{3}\text{O} $, with a molecular weight of 219.29 g/mol .
Properties
IUPAC Name |
1-(4-prop-2-enoxypyridin-2-yl)piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-2-9-16-11-3-4-14-12(10-11)15-7-5-13-6-8-15/h2-4,10,13H,1,5-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIUIISAVJMKSCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC(=NC=C1)N2CCNCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Allyloxypyridin-2-yl)-piperazine typically involves the reaction of 4-allyloxypyridine with piperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Common solvents used include ethanol or methanol, and the reaction is often conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 1-(4-Allyloxypyridin-2-yl)-piperazine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to the large-scale production of this compound.
Chemical Reactions Analysis
Types of Reactions
1-(4-Allyloxypyridin-2-yl)-piperazine can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group may yield aldehydes or carboxylic acids, while reduction of the pyridine ring may produce piperidine derivatives.
Scientific Research Applications
1-(4-Allyloxypyridin-2-yl)-piperazine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical structures.
Material Science: It is explored for its potential use in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-Allyloxypyridin-2-yl)-piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations :
Cytotoxicity in Cancer Cells
Piperazine derivatives with bulky aromatic substituents, such as 1-(4-chlorobenzhydryl)piperazine derivatives (e.g., compounds 5a–g), exhibit potent cytotoxicity against multiple cancer cell lines (e.g., IC50 values < 10 µM for liver, breast, and colon cancers) . These compounds act via inhibition of cell proliferation, with time-dependent stability enhancing therapeutic efficacy.
Receptor Binding and Selectivity
- Serotonin Receptors : 1-(m-Trifluoromethylphenyl)piperazine shows 65-fold selectivity for 5-HT1B over 5-HT1A receptors (Ki < 50 nM) , while 1-(1-naphthyl)piperazine is a selective 5-HT2A antagonist . The pyridine ring in 1-(4-Allyloxypyridin-2-yl)-piperazine may alter binding kinetics due to its electron-deficient nature.
- Dopamine Receptors : Derivatives like 1-(2-methoxyphenyl)-4-(piperidin-4-yl)piperazine demonstrate high affinity for dopamine D2 receptors (Ki < 100 nM), attributed to the methoxyphenyl-piperazine pharmacophore .
Antimicrobial Activity
Piperazine derivatives with substituted phenyl groups (e.g., 1-(substituted phenyl)piperazine) exhibit moderate antibacterial activity, with MIC values ranging from 8–32 µg/mL against E. coli and S. aureus. The allyloxy group’s electrophilic nature could enhance interactions with bacterial topoisomerases, though this remains speculative .
Metabolic and Environmental Stability
- Metabolism: Arylpiperazines like nefazodone undergo CYP3A4-mediated N-dealkylation to form active 1-aryl-piperazine metabolites . The allyloxy group in 1-(4-Allyloxypyridin-2-yl)-piperazine may undergo oxidative cleavage, similar to fluoroquinolone degradation by MnO2 .
- Environmental Fate: Piperazine moieties in fluoroquinolones are susceptible to MnO2-mediated oxidation, leading to dealkylation and hydroxylation . This suggests that 1-(4-Allyloxypyridin-2-yl)-piperazine may degrade in soil/water systems via analogous pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
